ABT-418 hydrochloride, chemically known as (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole hydrochloride, is a synthetic compound designed as an analog of (-)-nicotine. [] Its primary classification is as a cholinergic channel activator (ChCA) due to its potent and selective agonistic activity at specific neuronal nicotinic acetylcholine receptors (nAChRs) in the brain. [, , , , , ] ABT-418 hydrochloride has been a subject of significant research interest for its potential in ameliorating cognitive deficits and addressing anxiety-related behaviors in animal models. [, , , , ]
A pilot controlled clinical trial of ABT-418 in adults with ADHD showed that the compound significantly improved symptoms compared to placebo. The study utilized a transdermal patch delivering 75 mg/day of ABT-418, and results indicated a higher proportion of subjects improved on ABT-418, with a greater reduction in ADHD symptom checklist scores1. The treatment was relatively well-tolerated, with dizziness and nausea being the most common adverse effects1.
ABT-418 has demonstrated anxiolytic-like effects in animal models. In rats, it significantly increased the time spent in the open arms of the elevated plus maze, an effect that was blocked by the nicotinic acetylcholine receptor channel blocker mecamylamine2. These effects were observed after both oral administration and chronic treatment through minipumps, suggesting potential for long-term anxiolytic applications2.
In studies involving monkeys, ABT-418 enhanced performance in a delayed matching-to-sample task, which measures cognitive function and recent memory4. The compound was more potent than nicotine in this regard and did not exhibit significant tolerance or overt toxicity with repeated administration4. Additionally, ABT-418 improved spatial learning in septal-lesioned rats, which may have implications for treating cognitive deficits in Alzheimer's disease10.
ABT-418 has shown neuroprotective properties in vitro, potentially mediated through interactions with the alpha 7 subtype of nAChRs9. The compound was effective in a glutamate-induced cytotoxicity assay, suggesting that it may slow the progression of neurodegenerative processes9.
ABT-418 hydrochloride is a synthetic compound that acts as a selective agonist for neuronal nicotinic acetylcholine receptors, particularly the alpha-4 beta-2 subtype. This compound has garnered interest in pharmacological research due to its potential cognitive-enhancing properties and therapeutic applications in neurological disorders, including Alzheimer's disease and attention deficit hyperactivity disorder. The compound is derived from epibatidine, a natural alkaloid, but modified to improve selectivity and safety profiles.
ABT-418 hydrochloride (Chemical Abstracts Service number: 147388-83-8) is classified as a cholinergic channel activator. It is structurally related to nicotine but features a methylisoxazolyl ring instead of a pyridine ring, which contributes to its unique pharmacological properties. The compound has been studied extensively for its effects on cognitive function and anxiety-related behaviors in various animal models .
The synthesis of ABT-418 hydrochloride involves several chemical reactions that modify the structure of epibatidine. The key steps typically include:
The detailed synthetic pathway may involve various reagents and conditions optimized for yield and purity .
ABT-418 hydrochloride has the following molecular formula: CHClNO. Its molecular structure features:
The compound's three-dimensional conformation allows it to effectively bind to nicotinic acetylcholine receptors, facilitating its agonistic activity. Structural studies using techniques such as X-ray crystallography or NMR spectroscopy could provide insights into its binding interactions with receptor sites .
ABT-418 hydrochloride undergoes various chemical reactions that are relevant for its pharmacological activity:
Understanding these reactions is crucial for evaluating the compound's efficacy and safety profile .
ABT-418 functions as a full agonist at nicotinic acetylcholine receptors, particularly enhancing neurotransmitter release in the central nervous system. When it binds to these receptors, it mimics the action of acetylcholine, leading to:
Studies have shown that ABT-418 exhibits anxiolytic effects comparable to traditional anxiolytics like diazepam, further supporting its potential therapeutic applications .
ABT-418 hydrochloride possesses several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications .
ABT-418 hydrochloride has been investigated for various scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: